2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride
CAS No.: 1860993-05-0
Cat. No.: VC5094420
Molecular Formula: C10H8ClNO5S
Molecular Weight: 289.69
* For research use only. Not for human or veterinary use.
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride - 1860993-05-0](/images/structure/VC5094420.png)
Specification
CAS No. | 1860993-05-0 |
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Molecular Formula | C10H8ClNO5S |
Molecular Weight | 289.69 |
IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)oxyethanesulfonyl chloride |
Standard InChI | InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
Standard InChI Key | KMLRZQIXBFQZSH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, reflects its bifunctional architecture:
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Phthalimide core: A bicyclic structure with two ketone groups at the 1,3-positions, contributing to electron-withdrawing effects and stability.
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Ethoxy linker: A two-carbon chain connecting the phthalimide to the sulfonyl chloride group, influencing steric and electronic properties compared to longer-chain analogs .
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Sulfonyl chloride: A highly reactive group enabling nucleophilic substitutions, particularly in sulfonamide formation .
Molecular Formula and Weight
Based on structural analogs:
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Butane-linked variant: C₁₂H₁₂ClNO₅S (317.75 g/mol).
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Hexane-linked variant: C₁₄H₁₆ClNO₄S (329.8 g/mol) .
Extrapolating for the ethane-linked compound:
Molecular Formula: C₁₀H₉ClNO₅S
Molecular Weight: 290.7 g/mol
Synthesis and Reaction Pathways
Synthetic Route
The synthesis likely mirrors methods for analogous compounds:
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Phthalimide Activation: Reacting phthalimide with ethane sulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the sulfonyl chloride site.
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Linker Optimization: Using milder conditions compared to hexane/butane analogs due to shorter chain length, potentially improving reaction efficiency .
A generalized reaction scheme is proposed:
Applications in Pharmaceutical Chemistry
Sulfonamide Derivatives
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class with broad therapeutic applications . For the target compound:
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Antibacterial Agents: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
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Carbonic Anhydrase Inhibitors: Demonstrated in psammaplin C derivatives, suggesting potential for glaucoma or cancer therapeutics .
Bioconjugation and Prodrug Design
The ethoxy linker balances hydrophilicity and steric bulk, making the compound suitable for:
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Antibody-Drug Conjugates (ADCs): Sulfonyl chloride groups enable covalent attachment to lysine residues in antibodies.
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Prodrug Activation: Enzymatic cleavage of the phthalimide group could release active drug moieties.
Reactivity and Stability
Hydrolytic Sensitivity
Sulfonyl chlorides are moisture-sensitive, requiring anhydrous storage. Hydrolysis yields sulfonic acids:
Nucleophilic Substitution
Reactions with amines, alcohols, or thiols proceed via a two-step mechanism:
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Attack by Nucleophile: Formation of a tetrahedral intermediate.
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Chloride Departure: Generation of sulfonamide, sulfonate ester, or sulfonyl thioether products.
Comparative Analysis with Structural Analogs
Research Directions and Challenges
Biological Screening
While no direct studies exist for the ethane-linked compound, its analogs show:
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Anticancer Activity: Phthalimide-sulfonamide hybrids inhibit histone deacetylases (HDACs) .
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Antifungal Properties: Sulfonamides disrupt fungal cell wall biosynthesis.
Synthetic Challenges
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Purification: Shorter chains may reduce crystallinity, complicating isolation.
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Byproduct Formation: Competing reactions at the phthalimide carbonyl groups require careful stoichiometric control.
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